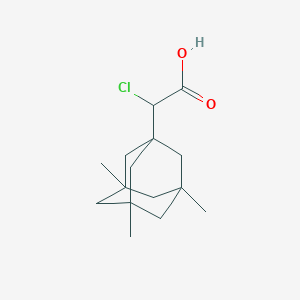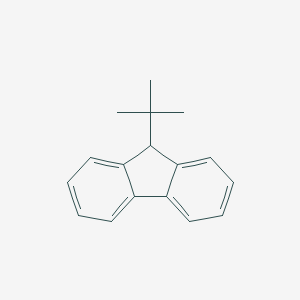
9-tert-butyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-tert-butyl-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a tert-butyl group attached to the ninth position of the fluorene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-tert-butyl-9H-fluorene typically involves the alkylation of fluorene with tert-butyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where fluorene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9-tert-butyl-9H-fluorene can undergo oxidation reactions to form fluorenone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrofluorene derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Nitrofluorene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 9-tert-butyl-9H-fluorene is used as a precursor in the synthesis of various organic compounds. Its derivatives are studied for their photophysical properties and potential use in organic light-emitting diodes (OLEDs) .
Biology: In biological research, this compound is used as a fluorescent probe to study the interactions of biomolecules. Its fluorescence properties make it suitable for imaging and tracking biological processes .
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents. Some studies suggest that these compounds may have anticancer properties .
Industry: In the industrial sector, this compound is used as an intermediate in the production of polymers and other advanced materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 9-tert-butyl-9H-fluorene and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound can bind to proteins and alter their function. The exact pathways and targets depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Fluorene: The parent compound without the tert-butyl group.
9-Methylfluorene: A similar compound with a methyl group instead of a tert-butyl group.
9-Phenylfluorene: A derivative with a phenyl group at the ninth position.
Uniqueness: 9-tert-butyl-9H-fluorene is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and physical properties. This structural feature can enhance the compound’s stability and alter its interactions with other molecules, making it distinct from its analogs .
Propiedades
IUPAC Name |
9-tert-butyl-9H-fluorene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18/c1-17(2,3)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGPKIIPWXUABP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169019 |
Source


|
| Record name | 9-(1,1-Dimethylethyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17114-78-2 |
Source


|
| Record name | 9-(1,1-Dimethylethyl)-9H-fluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017114782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(1,1-Dimethylethyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
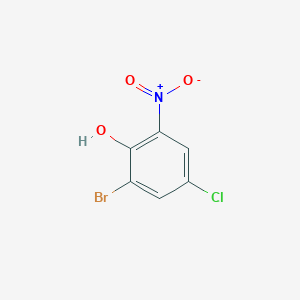
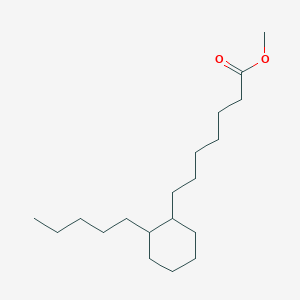
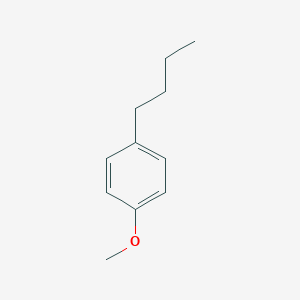
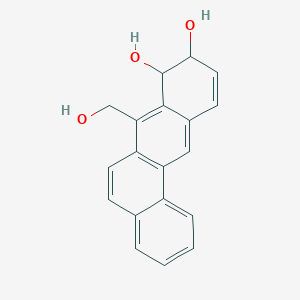
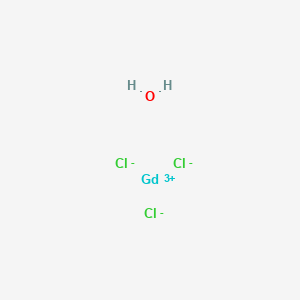
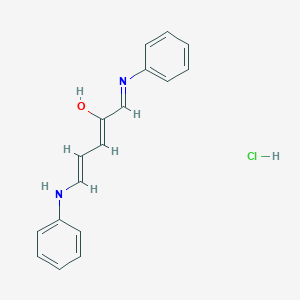
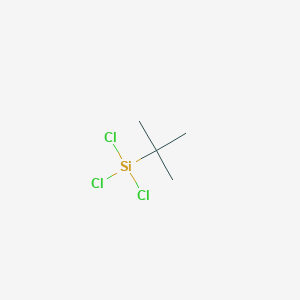
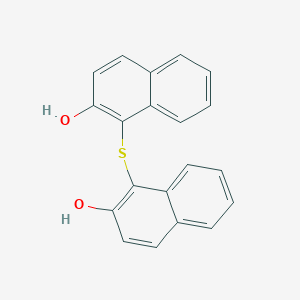
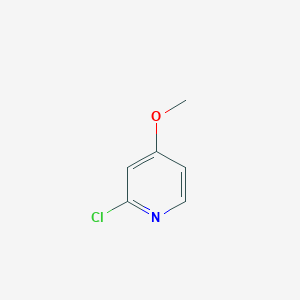
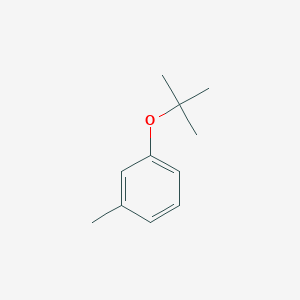
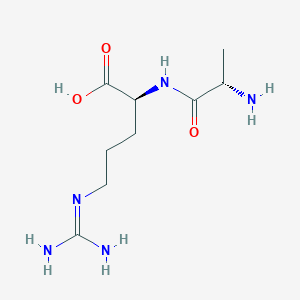
![4,4'-Methylenebis[n-(2,3-epoxypropyl)-N-metylaniline]](/img/structure/B97523.png)
![5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one](/img/structure/B97524.png)
